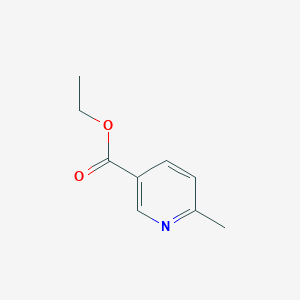

Ethyl 6-methylnicotinate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 6-methylnicotinate and related compounds involves multiple steps, including the reduction of precursors and the reaction with nicotinoyl chloride. For example, Liu Chunxin (2009) demonstrated a method to synthesize 1-(4-Methylphenyl) ethylnicotinate, achieving a yield of 70% and a product purity above 98% through optimized synthesis technology (Liu Chunxin, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 6-methylnicotinate has been explored through spectroscopic methods. Karabacak et al. (2016) conducted a detailed study using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, supported by density functional theory (DFT) calculations to obtain structural and spectroscopic data of the molecule (Karabacak et al., 2016).

Chemical Reactions and Properties

Ethyl 6-methylnicotinate undergoes various chemical reactions, leading to the formation of novel compounds. Trofimov et al. (2012) discovered that ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems, demonstrating the molecule's reactivity and potential for creating complex chemical structures (Trofimov et al., 2012).

Physical Properties Analysis

The physical properties of ethyl 6-methylnicotinate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. However, specific studies detailing these properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other substances, are essential for understanding ethyl 6-methylnicotinate's utility in chemical synthesis and potential industrial applications. The study by Zhu et al. (2003) on the [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate provides insights into its reactivity and potential for creating diverse chemical structures (Zhu et al., 2003).

Scientific Research Applications

Pharmacological Research

- Field : Pharmacology

- Application : 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It is used in pharmacological research for conditions such as Parkinson’s, Tourette’s, ADHD .

- Methods : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

- Results : Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) .

Electronic Cigarette Pod System

- Field : Electronic Cigarette Industry

- Application : 6-methylnicotine is used in an electronic cigarette pod system . The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer .

- Methods : Liquid chromatography-mass spectrometry (LCMS) was used to confirm the presence of a chemical species with the molecular weight of 6-methyl nicotine in Spree Bar e-liquids .

- Results : The presence of 6-methyl nicotine was confirmed in Spree Bar e-liquids .

Safety And Hazards

Ethyl 6-methylnicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications . A new electronic cigarette pod system, named Spree Bar, is being marketed in the United States as “PMTA exempt”, with youth-appealing flavors and advertising. The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name |

ethyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVINDUUUHRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300133 | |

| Record name | Ethyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methylnicotinate | |

CAS RN |

21684-59-3 | |

| Record name | 21684-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

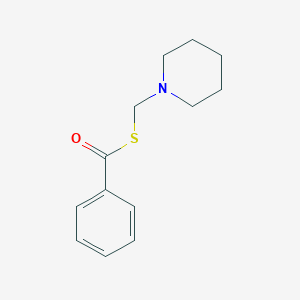

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)